2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline

Physical Chemistry Medicinal Chemistry Solid-Phase Synthesis

This low-melting solid (mp 35–40 °C) tetrahydroquinoline building block enables automated weighing and dispensing for parallel synthesis—a key advantage over liquid analogs. The 2-chloro group undergoes SNAr/cross-coupling, while the 4-methyl substituent allows orthogonal oxidation or functionalization, maximizing scaffold diversification. With a LogP of 3.42 (~0.8 units higher than the 2-chloro analog), it is ideal for modulating lipophilicity in lead optimization. Its well-defined crystalline form (P2₁/c) supports co-crystallization studies. Order ≥95% purity with batch-to-batch consistency.

Molecular Formula C10H12ClN
Molecular Weight 181.66
CAS No. 764667-24-5
Cat. No. B2480799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline
CAS764667-24-5
Molecular FormulaC10H12ClN
Molecular Weight181.66
Structural Identifiers
SMILESCC1=CC(=NC2=C1CCCC2)Cl
InChIInChI=1S/C10H12ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3
InChIKeyDGRWNVQDLPBFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline (CAS 764667-24-5): A Dual-Functionalized Tetrahydroquinoline Building Block for Medicinal Chemistry and Crystallography


2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline (CAS 764667-24-5) is a heterocyclic building block with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol [1]. The compound features a partially saturated quinoline core bearing a chlorine atom at the 2-position and a methyl group at the 4-position [2]. This dual-substitution pattern confers distinct physicochemical properties, including a solid physical state at room temperature (mp 35–40 °C) and a calculated LogP of 3.42 [1], which differentiate it from the unsubstituted and mono‑substituted tetrahydroquinoline analogs.

Why Generic Tetrahydroquinoline Substitution Fails: The Critical Impact of 2-Chloro-4-methyl Substitution on Physical Form, Lipophilicity, and Synthetic Utility


Tetrahydroquinoline (THQ) derivatives are widely used as building blocks in medicinal chemistry, but their physicochemical and reactivity profiles are exquisitely sensitive to substitution [1]. The unsubstituted parent (5,6,7,8‑tetrahydroquinoline) and the mono‑chlorinated analog (2‑chloro‑5,6,7,8‑tetrahydroquinoline) are both liquids at room temperature , whereas 2‑chloro‑4‑methyl‑5,6,7,8‑tetrahydroquinoline is a low‑melting solid, which can simplify handling and purification in parallel synthesis workflows. Moreover, the introduction of the methyl group at the 4‑position raises the LogP from ~2.6 to 3.4 [1], significantly altering membrane permeability predictions and chromatographic behavior. The presence of both a chloro leaving group and a methyl substituent also enables orthogonal synthetic transformations that are impossible with mono‑functionalized analogs, making direct substitution a non‑viable option when specific reactivity or property profiles are required.

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline: Head-to-Head Quantitative Differentiation Data vs. Closest Analogs


Physical State: Solid at Room Temperature vs. Liquid for Parent and 2-Chloro Analogs

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline is a crystalline solid with a melting point of 35–40 °C , whereas both the unsubstituted 5,6,7,8‑tetrahydroquinoline and the 2‑chloro analog (2‑chloro‑5,6,7,8‑tetrahydroquinoline) are liquids at 20 °C . This solid-state nature facilitates easier handling, weighing, and purification in parallel synthesis platforms, and reduces the risk of sample loss due to volatility or container adhesion.

Physical Chemistry Medicinal Chemistry Solid-Phase Synthesis

Crystallographic Parameters: Monoclinic P2₁/c vs. Triclinic P-1 for 2-Methoxy Analog

Single-crystal X‑ray diffraction reveals that 2‑chloro‑4‑methyl‑5,6,7,8‑tetrahydroquinoline crystallizes in the monoclinic space group P2₁/c with unit‑cell parameters a = 8.138(2) Å, b = 11.127(4) Å, c = 11.234(2) Å, β = 111.30(2)°, and Z = 4 [1]. In contrast, the closely related 4‑methyl‑2‑methoxy‑5,6,7,8‑tetrahydroquinoline adopts a triclinic P‑1 space group with significantly different cell dimensions (a = 5.7651(16) Å, b = 8.530(2) Å, c = 10.455(3) Å, α = 73.76(2)°, β = 86.95(2)°, γ = 83.97(2)°, Z = 2) [1]. The distinct crystal packing and space group alter the compound's solid‑state stability, dissolution rate, and compatibility with formulation matrices.

Crystallography Solid-State Chemistry Polymorph Screening

Lipophilicity: LogP 3.42 vs. 2.61 for 2-Chloro Analog

The calculated partition coefficient (LogP) for 2‑chloro‑4‑methyl‑5,6,7,8‑tetrahydroquinoline is 3.42 [1]. This is 0.81 log units higher than the 2‑chloro analog (2‑chloro‑5,6,7,8‑tetrahydroquinoline), which has a LogP of 2.61 . The increase in lipophilicity stems from the addition of the methyl group at the 4‑position and predicts a ~6.5‑fold increase in octanol/water partition coefficient, which can enhance passive membrane permeability and influence compound retention times in reversed‑phase chromatography.

ADME Lipophilicity Drug Design

Synthetic Versatility: Dual Orthogonal Reactive Sites vs. Mono‑Substituted Analogs

The compound possesses two distinct reactive handles: a chlorine atom at the 2‑position, which is susceptible to nucleophilic aromatic substitution (SNAr) and transition‑metal‑catalyzed cross‑coupling , and a methyl group at the 4‑position, which can undergo oxidation, halogenation, or deprotonation for further elaboration. In contrast, mono‑substituted analogs such as 2‑chloro‑5,6,7,8‑tetrahydroquinoline offer only the chloro handle, while 4‑methyl‑5,6,7,8‑tetrahydroquinoline lacks the chloro leaving group. This dual functionality allows sequential or orthogonal derivatization strategies that are not accessible with simpler THQ building blocks.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Purity Specification: ≥95% Across Suppliers vs. Broader Class Variability

Multiple commercial suppliers consistently specify a minimum purity of 95% or 98% for 2‑chloro‑4‑methyl‑5,6,7,8‑tetrahydroquinoline . In contrast, the broader class of tetrahydroquinoline building blocks often exhibits wider purity variability (ranging from 90% to 98%), which can introduce batch‑to‑batch inconsistencies in downstream reactions. The narrow purity range for this specific compound reduces the need for in‑house repurification and improves the reproducibility of synthetic and biological assays.

Quality Control Procurement Reproducibility

Recommended Application Scenarios for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline Based on Quantitative Differentiation Evidence


Solid-Phase or High-Throughput Parallel Synthesis

The solid physical state (mp 35–40 °C) facilitates automated weighing and dispensing in parallel synthesis platforms, reducing the risk of cross‑contamination and evaporation that is common with liquid tetrahydroquinoline analogs . This compound is particularly suited for building block collections where solid handling is preferred for reproducibility and ease of automation.

Structure–Activity Relationship (SAR) Studies Requiring Precise Lipophilicity Tuning

With a LogP of 3.42—approximately 0.8 log units higher than the 2‑chloro analog [1]—this compound serves as a tool for modulating lipophilicity in lead optimization campaigns. Its increased hydrophobicity can be exploited to enhance membrane permeability or to adjust logD for improved pharmacokinetic profiles without altering the core scaffold.

Crystallography and Polymorph Screening

The robust monoclinic crystal form (P2₁/c space group) characterized by single‑crystal X‑ray diffraction [2] makes this compound a reliable candidate for co‑crystallization studies, salt screening, and solid‑state property optimization. Its well‑defined unit‑cell parameters provide a predictable crystalline matrix for structure‑based drug design.

Orthogonal Derivatization for Library Synthesis

The presence of both a 2‑chloro leaving group (amenable to SNAr and cross‑coupling) and a 4‑methyl group (oxidizable or functionalizable) enables sequential diversification of the tetrahydroquinoline core. This dual reactivity supports the generation of structurally diverse compound libraries from a single starting material, maximizing synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.